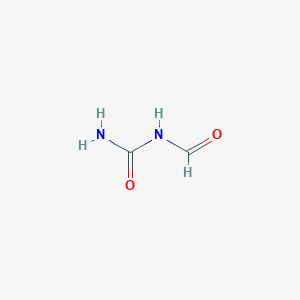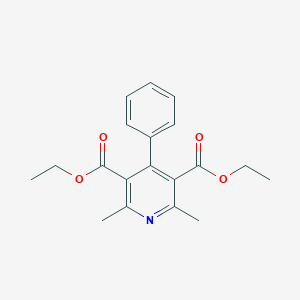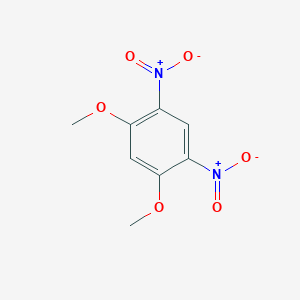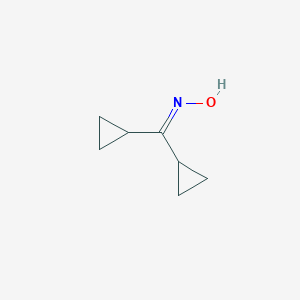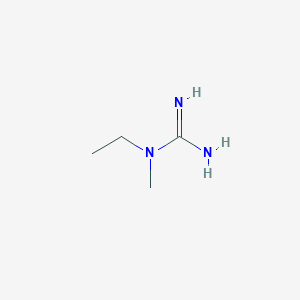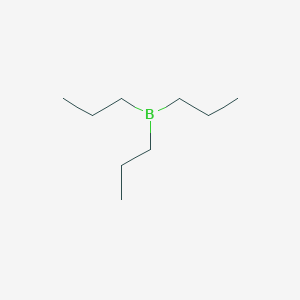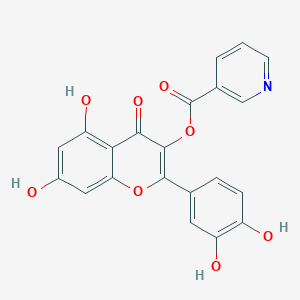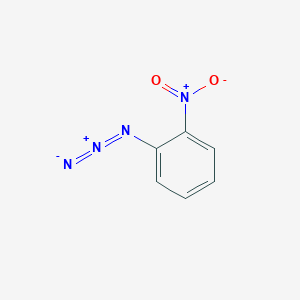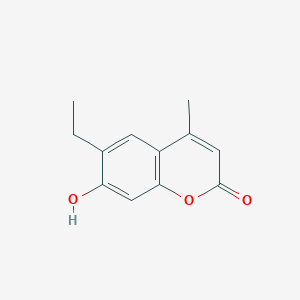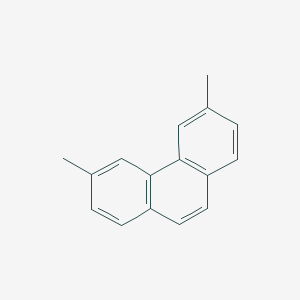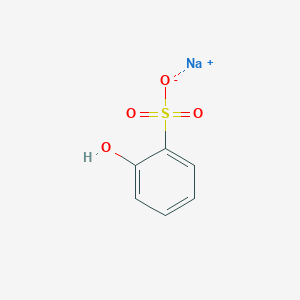
苯磺酸,羟基,单钠盐
描述
Benzenesulfonic acid, hydroxy-, monosodium salt (abbreviated BSH) is a compound of sodium, hydrogen, oxygen and sulfur. It is a white, crystalline solid that is soluble in water. BSH is an important chemical compound in the field of organic chemistry, and has many applications in the pharmaceutical and food industries. BSH is also used as a surfactant, a detergent, and a corrosion inhibitor.
科学研究应用
环境和生物应用
苯磺酸,羟基,单钠盐在科学研究的各个领域都有应用,特别关注环境和生物领域。在提供的文献中,这种化合物明显没有直接提及。然而,对相关化合物和方法的研究表明,苯磺酸衍生物在科学研究中具有潜在的实用性和相关性。
高级氧化工艺 (AOP): 基于过硫酸盐的高级氧化工艺已被证明有望用于水处理,能够降解各种有机污染物。虽然过硫酸盐本身是重点,但由于苯磺酸衍生物的结构特性,它们有可能参与类似的氧化还原反应,这表明在环境修复工作中需要进一步探索 (Lee、von Gunten 和 Kim,2020).
碳氢化合物的生物降解: 对参与地下水中的 BTEX 碳氢化合物厌氧降解的微生物的研究展示了了解微生物与复杂有机化合物相互作用的重要性。苯磺酸,羟基,单钠盐与 BTEX 组分具有结构相似性,表明其在生物修复研究中具有作为研究对象的潜力 (Lueders,2016).
超分子化学: 苯-1,3,5-三甲酰胺的多功能性证明了苯磺酸衍生物在纳米技术和聚合物加工中的潜力。鉴于这些化合物的结构适应性,它们可以作为构建模块,用于设计具有定制特性的新材料 (Cantekin、de Greef 和 Palmans,2012).
淀粉改性和功能性: 酸水解是一种化学改性工艺,可以显着改变淀粉的结构和功能特性,而不会破坏其颗粒形态。该方法可能适用于苯磺酸,羟基,单钠盐,以修改其在特定工业应用中的特性,指向其在材料科学中的作用 (Wang 和 Copeland,2015).
作用机制
Sodium 2-hydroxybenzenesulfonate, also known as Sodium O-phenolsulfonate, Sodium phenolsulfonate, Sodium O-hydroxybenzenesulfonate, or Benzenesulfonic acid, hydroxy-, monosodium salt, is a chemical compound with the formula C6H5NaO4S .
Target of Action
The compound is often used in research and industrial applications, but its specific biological targets remain unclear .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. Specific information on how these factors affect sodium 2-hydroxybenzenesulfonate is currently unavailable .
安全和危害
生化分析
Cellular Effects
It is known that the compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of Sodium 2-hydroxybenzenesulfonate at different dosages in animal models
属性
IUPAC Name |
sodium;2-hydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXAGSNYHSQSRC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891714 | |
| Record name | Sodium o-phenolsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Dihydrate: White odorless solid; [Merck Index] White odorless crystals; [Eastman Chemical MSDS] | |
| Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium phenolsulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1300-51-2, 51368-26-4 | |
| Record name | Monosodium phenolsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium O-phenolsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051368264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium o-phenolsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydroxybenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM O-PHENOLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG77NIL0M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What analytical methods are commonly used to determine the concentration of Sodium Phenolsulfonate?
A1: Bromimetry is a reliable method for quantifying Sodium Phenolsulfonate. This technique utilizes a redox reaction between bromine and the compound, with starch serving as an indicator to determine the endpoint. Research has demonstrated that this method offers high precision and accuracy for determining Sodium Phenolsulfonate content. []
Q2: Can Sodium Phenolsulfonate participate in unique reactions with bromine?
A3: Yes, Sodium Phenolsulfonate exhibits interesting reactivity with bromine depending on the reaction medium. In aqueous solutions, it can undergo both bromodesulfonation (an electrophilic substitution) and oxidation to form corresponding p-benzoquinones. Interestingly, only bromodesulfonation is observed when the reaction takes place in methanol. This difference highlights the significant role of solvent effects on the reaction pathway. The formation of p-benzoquinones is proposed to occur through a solvolytic displacement on the intermediate formed by bromine addition to the phenolsulfonate. []
Q3: What are some applications of Sodium Phenolsulfonate in materials science?
A4: Sodium Phenolsulfonate is used as a component in the production of polybutylene terephthalate (PBT) materials. Specifically, it can be incorporated into composite nucleating agents alongside other compounds like calcium carbonate, silicon dioxide, and sodium benzoate. These agents improve the surface properties of PBT, making it suitable for applications such as vehicle lamp decorative rings. The inclusion of sodium phenolsulfonate in the composite nucleating agent contributes to a more efficient manufacturing process by potentially eliminating the need for a primer coating step. []
Q4: Can Sodium Phenolsulfonate be incorporated into polymeric structures?
A5: Yes, Sodium Phenolsulfonate can be incorporated into copolymers. For instance, it has been explored in the synthesis of Dimethylol Urea/Phenol/Sodium Phenolsulfonate copolymers. While limited information is available on the specific properties and applications of this specific copolymer, it highlights the versatility of Sodium Phenolsulfonate as a building block in polymer chemistry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)
